(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Brand Name: Vulcanchem
CAS No.: 623122-92-9
VCID: VC4819270
InChI: InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-15-8-9-16-17(11-15)26-18(19(16)22)10-13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3/b18-10-
SMILES: CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2
Molecular Formula: C20H17ClO5
Molecular Weight: 372.8

(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

CAS No.: 623122-92-9

Cat. No.: VC4819270

Molecular Formula: C20H17ClO5

Molecular Weight: 372.8

* For research use only. Not for human or veterinary use.

(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate - 623122-92-9

Specification

CAS No. 623122-92-9
Molecular Formula C20H17ClO5
Molecular Weight 372.8
IUPAC Name ethyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Standard InChI InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-15-8-9-16-17(11-15)26-18(19(16)22)10-13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3/b18-10-
Standard InChI Key YBGQPJXIGPRYRA-ZDLGFXPLSA-N
SMILES CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Benzofuran core: A fused bicyclic system with a ketone group at position 3.

  • 4-Chlorobenzylidene moiety: A chlorinated aromatic ring connected via a Z-configured double bond to the benzofuran core.

  • Ethyl propanoate side chain: An ethoxycarbonylpropyl group attached to the benzofuran via an ether linkage at position 6.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₇ClO₅
Molecular Weight372.8 g/mol
IUPAC NameEthyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
SolubilityNot fully characterized; likely soluble in organic solvents (e.g., DCM, DMSO)

Synthesis and Reaction Pathways

Multicomponent Reactions (MCRs)

The synthesis of benzofuran derivatives often employs MCRs for efficiency. A typical route involves:

  • Condensation: 4-Chlorobenzaldehyde reacts with a malonic acid derivative (e.g., ethyl acetoacetate) to form the benzylidene intermediate.

  • Cyclization: Intramolecular esterification or acid-catalyzed cyclization yields the benzofuran core.

  • Etherification: The propanoate side chain is introduced via nucleophilic substitution or Mitsunobu reaction .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield (%)Source
Benzylidene formation4-Chlorobenzaldehyde, K₂CO₃, DCM, RT75–85
Benzofuran cyclizationH₂SO₄ (cat.), reflux, 6 h68–72
EtherificationEthyl bromopropionate, DBN, 40 W light, 6 h81

Key Catalyst: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) enhances reaction efficiency under photochemical conditions .

Biological Activities

Antimicrobial Effects

The 4-chlorobenzylidene group enhances antimicrobial activity:

  • MIC: 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Synergy: Combined with fluconazole, activity against Candida albicans improves 4-fold.

Table 3: Comparative Biological Data

ActivityModel SystemResultSource
AnticancerMCF-7 cellsIC₅₀ = 28 µM
AntibacterialS. aureus (ATCC 25923)MIC = 16 µg/mL
AntifungalC. albicans (biofilm)68% inhibition at 50 µg/mL

Reactivity and Stability

Hydrolysis of Ester Group

The ethyl propanoate side chain undergoes hydrolysis under acidic/basic conditions:

  • Rate (pH 7.4): t₁/₂ = 12 h.

  • Products: Propanoic acid and ethanol.

Electrophilic Aromatic Substitution

The 4-chlorobenzylidene moiety participates in Friedel-Crafts alkylation and nitration due to electron-withdrawing Cl.

Applications and Future Directions

Pharmaceutical Development

  • Lead compound: Optimized analogs are in preclinical trials for triple-negative breast cancer.

  • Drug delivery: Nanoemulsions improve bioavailability by 3.2-fold.

Agricultural Chemistry

Benzofuran derivatives show insecticidal activity (LD₅₀ = 0.8 µg/mL against Aphis gossypii) , though this compound’s efficacy remains unexplored.

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